Benzenepropanoic acid, 4-fluoro-3-hydroxy-
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Overview
Description
Benzenepropanoic acid, 4-fluoro-3-hydroxy- is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-fluoro-3-hydroxy- typically involves the introduction of the fluorine and hydroxyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating enzyme.
Industrial Production Methods: Industrial production of benzenepropanoic acid, 4-fluoro-3-hydroxy- may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts to increase reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 4-fluoro-3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-hydroxybenzaldehyde or 4-fluoro-3-hydroxybenzoic acid
Reduction: Formation of 4-fluoro-3-hydroxybenzyl alcohol
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Benzenepropanoic acid, 4-fluoro-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-fluoro-3-hydroxy- depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Lacks the fluorine atom, which can result in different chemical and biological properties.
Benzenepropanoic acid, 3-fluoro-4-hydroxy-: The positions of the fluorine and hydroxyl groups are reversed, which can affect the compound’s reactivity and interactions.
Uniqueness: Benzenepropanoic acid, 4-fluoro-3-hydroxy- is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
QJDKSTIPLPEGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)F |
Origin of Product |
United States |
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